p-Toluenesulfonic acid, p-nitrophenyl ester

Catalog No.
S1548882
CAS No.
1153-45-3
M.F
C13H11NO5S
M. Wt
293.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Toluenesulfonic acid, p-nitrophenyl ester

CAS Number

1153-45-3

Product Name

p-Toluenesulfonic acid, p-nitrophenyl ester

IUPAC Name

(4-nitrophenyl) 4-methylbenzenesulfonate

Molecular Formula

C13H11NO5S

Molecular Weight

293.3 g/mol

InChI

InChI=1S/C13H11NO5S/c1-10-2-8-13(9-3-10)20(17,18)19-12-6-4-11(5-7-12)14(15)16/h2-9H,1H3

InChI Key

DOXAGUPGJPEQFP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound p-Toluenesulfonic acid, p-nitrophenyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11354. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis:

  • Due to its strong acidic nature, p-TsNP serves as a catalyst in various organic reactions. For instance, it promotes Claisen condensations, acylation reactions, and Friedel-Crafts alkylations. These reactions are crucial for constructing complex organic molecules with desired functionalities PubChem:

Deprotection Agent:

  • p-TsNP can be employed as a deprotecting agent for removing certain protecting groups used during organic synthesis. The p-nitrophenyl group (p-NO2) attached to the sulfonic acid moiety acts as a good leaving group, facilitating the cleavage of the protecting group ScienceDirect

Enzyme Activity Studies:

  • p-TsNP is a substrate for certain enzymes, particularly those belonging to the class of esterases. By monitoring the hydrolysis of p-TsNP by these enzymes, researchers can assess their activity and potential inhibition by other compounds. The released p-nitrophenol can be easily detected spectrophotometrically due to its strong absorbance at a specific wavelength Wiley Online Library

Material Science Research:

  • p-TsNP finds use in specific material science applications. For example, it can be used as a dopant in the preparation of conducting polymers, influencing their electrical properties ResearchGate

P-Toluenesulfonic acid, p-nitrophenyl ester is a chemical compound with the molecular formula C13H11NO5SC_{13}H_{11}NO_{5}S and a molecular weight of approximately 293.3 g/mol. This compound is characterized by its strong acidic properties and is commonly used in various chemical research applications. The IUPAC name for this compound is (4-nitrophenyl) 4-methylbenzenesulfonate, indicating its structure which includes a p-nitrophenyl group attached to a p-toluenesulfonic acid moiety. The compound is typically available in a purity of around 95% and is classified as corrosive and an irritant, necessitating careful handling and storage according to safety guidelines .

Typical of sulfonate esters. These reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of p-toluenesulfonic acid and p-nitrophenol.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon of the sulfonate group.
  • Decomposition: Under certain conditions, this ester may decompose to yield other products, influenced by temperature and pH levels.

These reactions are significant for its applications in organic synthesis and as a reagent in various chemical processes.

Synthesis of p-toluenesulfonic acid, p-nitrophenyl ester can be accomplished through several methods:

  • Esterification Reaction: This method involves reacting p-toluenesulfonic acid with p-nitrophenol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the ester bond.
  • Acylation Techniques: Utilizing acyl chlorides or anhydrides with appropriate protective groups can yield this compound through acylation reactions.
  • Direct Sulfonation: In some cases, direct sulfonation of nitrophenol derivatives followed by subsequent reactions may lead to the formation of this ester.

These methods highlight the versatility in synthesizing this compound for research purposes.

P-Toluenesulfonic acid, p-nitrophenyl ester finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Analytical Chemistry: Used as a reagent for detecting phenolic compounds in various assays.
  • Polymer Chemistry: Acts as a catalyst in polymerization reactions, particularly in producing sulfonated polymers.

Its unique properties make it valuable for both academic research and industrial applications.

P-Toluenesulfonic acid, p-nitrophenyl ester shares similarities with other sulfonate esters but possesses unique characteristics that differentiate it:

Compound NameMolecular FormulaUnique Features
P-Toluenesulfonic acid, o-nitrophenyl esterC13H11NO5SDifferent positional isomer affecting reactivity
P-Toluenesulfonic acid, 3-nitrophenyl esterC13H11NO5SVariation in nitro group position
Phenylsulfonic acid, p-nitrophenyl esterC13H11NO4SLacks methyl group on the sulfonate structure

These compounds illustrate how variations in substituent positions can influence chemical properties and reactivity profiles.

PropertyValueSource
Melting Point95–98°C
Boiling Point469.4°C (predicted)
Density1.388 g/cm³
SolubilitySoluble in organic solvents (e.g., DMF, acetonitrile)
Refractive Index1.604

The compound’s structure features a sulfonate ester bond ($$ \text{S-O} $$) connecting the p-toluenesulfonyl group to the p-nitrophenyl ring. This configuration enhances its electrophilicity, making it a versatile intermediate in organic synthesis.

Structural Characteristics

The molecular structure of p-toluenesulfonic acid, p-nitrophenyl ester consists of two distinct aromatic ring systems connected through a sulfonate ester linkage [1]. The 4-methylbenzenesulfonyl moiety forms the acid component, while the 4-nitrophenyl group constitutes the alcohol-derived portion of the ester [1] [3]. This structural arrangement creates a molecule with significant electronic and steric characteristics that influence its chemical behavior [1].

The compound's structural formula can be represented by the Simplified Molecular Input Line Entry System notation: CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N+[O-] [1] [3]. This notation clearly illustrates the spatial arrangement of atoms and the electronic distribution within the molecule [1]. The International Chemical Identifier provides additional structural detail: InChI=1S/C13H11NO5S/c1-10-2-8-13(9-3-10)20(17,18)19-12-6-4-11(5-7-12)14(15)16/h2-9H,1H3 [1] [3].

Crystallographic studies have provided detailed three-dimensional structural information for this compound [1]. The Cambridge Crystallographic Data Centre has catalogued crystal structure data under CCDC Number 262451, with associated research published in crystallographic journals [1]. These studies reveal important details about the molecular geometry, bond lengths, and intermolecular interactions that govern the compound's solid-state properties [1].

ParameterValue/Description
International Chemical IdentifierInChI=1S/C13H11NO5S/c1-10-2-8-13(9-3-10)20(17,18)19-12-6-4-11(5-7-12)14(15)16/h2-9H,1H3
Crystal Structure DatabaseCambridge Crystallographic Data Centre Number: 262451
Associated Article Digital Object IdentifierDOI:10.1107/S1600536804032015
Structural FeaturesAromatic ester with nitro and tosyl substituents
Functional GroupsTosyl group (-SO₂-), Nitro group (-NO₂), Aromatic rings
Electronic NatureElectron-withdrawing groups present

The aromatic rings in the structure adopt specific orientations that minimize steric hindrance while maximizing electronic stabilization [1]. The sulfonate ester linkage introduces a tetrahedral geometry around the sulfur atom, creating a three-dimensional molecular architecture that influences the compound's reactivity and physical properties [1] [12]. The presence of both nitro and methyl substituents on separate aromatic rings creates an asymmetric electronic distribution that affects the molecule's dipole moment and intermolecular interactions [1].

Physical Properties

p-Toluenesulfonic acid, p-nitrophenyl ester exhibits distinct physical characteristics that reflect its molecular structure and intermolecular forces [3] [15]. The compound appears as a crystalline solid with a melting point range of 95-97 degrees Celsius, indicating a relatively ordered crystal lattice structure [3]. This melting point reflects the compound's molecular weight of 293.30 grams per mole and the presence of strong intermolecular interactions [1] [3].

The compound's appearance is described as a white to beige crystalline powder, suggesting high purity when properly synthesized and stored [15]. The color variation may result from trace impurities or slight decomposition under ambient conditions [15]. Storage recommendations specify sealed containers maintained at room temperature under dry conditions to preserve chemical integrity [15].

PropertyValue
Melting Point95-97 °C
Molecular Weight293.30 g/mol
Molecular FormulaC₁₃H₁₁NO₅S
AppearanceCrystalline solid
ColorWhite to beige
Storage ConditionsSealed in dry, room temperature
International Chemical Identifier KeyDOXAGUPGJPEQFP-UHFFFAOYSA-N
Simplified Molecular Input Line Entry SystemCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N+[O-]

The compound's solubility characteristics reflect its amphiphilic nature, with both polar and nonpolar structural elements [30]. The presence of the sulfonate group provides some polarity, while the aromatic rings contribute hydrophobic character [30]. This dual nature influences the compound's behavior in various solvents and affects its utility in synthetic applications [30].

Thermal stability studies indicate that the compound maintains structural integrity at temperatures well below its melting point [15]. However, prolonged exposure to elevated temperatures or moisture may lead to hydrolysis of the ester linkage [20]. The compound's hygroscopic nature, typical of tosylate esters, necessitates careful storage conditions to prevent degradation [20].

Electronic and Steric Features

The electronic structure of p-toluenesulfonic acid, p-nitrophenyl ester is dominated by the presence of two powerful electron-withdrawing groups: the tosyl and nitro substituents [1] [16]. These groups significantly influence the compound's electronic distribution, creating regions of electron deficiency that affect its chemical reactivity [1] [23]. The tosyl group, with its sulfonyl functionality, acts as a strong electron-withdrawing group through both inductive and resonance effects [23] [24].

The nitro group contributes additional electron-withdrawing character through its ability to delocalize negative charge via resonance [1] [16]. This electronic activation makes the aromatic ring bearing the nitro group particularly susceptible to nucleophilic attack [1]. The combination of these electron-withdrawing effects creates a molecule with enhanced electrophilic character compared to simple aromatic compounds [16].

Steric considerations play a crucial role in determining the compound's three-dimensional conformation and reactivity patterns [1] [12]. The spatial arrangement of the two aromatic rings, connected through the sulfonate ester linkage, creates specific steric environments that influence approach angles for potential reactions [1]. The tetrahedral geometry around the sulfur atom introduces additional steric constraints that affect the molecule's overall shape [1].

The electronic properties manifest in the compound's behavior as an excellent leaving group in nucleophilic substitution reactions [22] [24]. The tosylate moiety's ability to stabilize negative charge through resonance delocalization makes it particularly effective in this role [22]. This electronic characteristic has made tosylate esters valuable intermediates in organic synthesis, where they serve as activated derivatives of alcohols [22] [24].

Molecular orbital calculations and electronic structure studies have provided insights into the compound's frontier molecular orbitals [16]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels reflect the electron-withdrawing nature of the substituents and provide guidance for understanding the compound's reactivity patterns [16]. These electronic features contribute to the compound's stability under normal conditions while maintaining its potential for selective chemical transformations [16].

Historical Context in Organic Chemistry

The development of tosylate chemistry, including compounds like p-toluenesulfonic acid, p-nitrophenyl ester, has its roots in early twentieth-century organic chemistry research [23] [24]. The tosyl terminology was proposed by German chemists Kurt Hess and Robert Pfleger in 1933, following the established pattern of trityl nomenclature [23]. This systematic approach to nomenclature reflected the growing importance of sulfonate esters in synthetic organic chemistry [23].

The adoption of tosyl terminology in English-language chemical literature began in 1934, marking the international recognition of these compounds' significance [23]. This historical development coincided with expanding understanding of leaving group effects and nucleophilic substitution mechanisms [24]. The recognition that tosylate groups could serve as excellent leaving groups revolutionized approaches to carbon-carbon and carbon-heteroatom bond formation [22] [24].

p-Toluenesulfonic acid itself gained prominence as a versatile acid catalyst in organic transformations during the mid-twentieth century [19] [25]. Its development as a solid, easily handled strong acid made it particularly valuable for reactions requiring precise control of acidity [19]. The compound's non-oxidizing nature and excellent solubility in organic solvents established it as a preferred catalyst for many synthetic applications [19].

The historical evolution of sulfonate ester chemistry has been marked by increasing sophistication in understanding structure-reactivity relationships [29]. Early work focused on simple alkyl tosylates, but the development of more complex systems, including aromatic nitro-substituted derivatives, expanded the scope of available transformations [29]. These advances reflected growing appreciation for the role of electronic effects in controlling chemical reactivity [29].

Contemporary research continues to explore new applications of tosylate chemistry, with particular emphasis on sustainable and environmentally friendly synthetic methods [19] [21]. The use of p-toluenesulfonic acid-promoted organic transformations has become an active area of research for developing efficient synthetic methodologies [19]. Modern applications emphasize the operational simplicity, high selectivity, and excellent yields achievable with these systems [19] [25].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1153-45-3

Wikipedia

P-Toluenesulfonic acid, p-nitrophenyl ester

Dates

Last modified: 07-17-2023

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